2-Chlorophenetole

Description

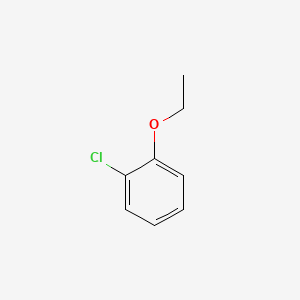

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYSAAMKXPLGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210328 | |

| Record name | 1-Chloro-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-72-2 | |

| Record name | 1-Chloro-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-ethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-ethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chlorophenetole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic analysis of 2-Chlorophenetole, also known as 1-chloro-2-ethoxybenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identifiers

This compound is an aromatic ether with a chlorine atom and an ethoxy group attached to a benzene ring at positions 1 and 2, respectively.

Molecular Formula: C₈H₉ClO[1][2]

Molecular Weight: 156.61 g/mol [3]

Chemical Structure:

Caption: Chemical structure of this compound.

Synonyms: 1-chloro-2-ethoxybenzene, o-Chlorophenetole, 2-Chlorophenol ethyl ether, Phenetole, o-chloro-[3][4][5]

Key Identifiers:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Unit | Reference |

| Molecular Weight | 156.61 | g/mol | [3] |

| Boiling Point | 208 | °C | [5] |

| 82 | °C at 10 mmHg | [1] | |

| Density | 1.134 | g/cm³ | [5] |

| Refractive Index | 1.530 | [5] | |

| LogP (Octanol/Water Partition Coefficient) | 3.3 | [3] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This compound is commonly synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, 2-chlorophenoxide is reacted with an ethylating agent.

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Materials and Equipment:

-

Reagents:

-

2-Chlorophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl iodide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chlorophenol and anhydrous DMF.

-

Formation of Alkoxide: Slowly add sodium hydride to the stirred solution at room temperature. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture until the evolution of gas ceases, indicating the complete formation of the sodium 2-chlorophenoxide.

-

Alkylation: Add ethyl iodide dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench it with water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the ethyl group. The aromatic protons will likely appear as a complex multiplet in the range of 6.8-7.4 ppm. The ethoxy group will exhibit a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.1 ppm (OCH₂), with a coupling constant (J) of about 7 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts can be predicted based on the effects of the substituents on the aromatic ring. The carbon attached to the oxygen (C-O) is expected to be in the range of 150-160 ppm, while the carbon attached to the chlorine (C-Cl) will be around 125-135 ppm. The other four aromatic carbons will appear between 110 and 130 ppm. The methylene carbon (-OCH₂-) of the ethyl group will be around 60-70 ppm, and the methyl carbon (-CH₃) will be at approximately 15 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands. Key expected peaks include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2980 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O-C stretching (asymmetric): ~1250 cm⁻¹

-

C-O-C stretching (symmetric): ~1040 cm⁻¹

-

C-Cl stretching: ~750 cm⁻¹

The NIST WebBook provides a reference IR spectrum for 1-chloro-2-ethoxybenzene.[1]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 156 and an M+2 peak at m/z 158 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for ethers include the loss of the alkyl group and alpha-cleavage.[7] Therefore, significant fragments might be observed at m/z 128 (loss of C₂H₄) and m/z 127 (loss of C₂H₅). The NIST Mass Spectrometry Data Center provides fragmentation data for 1-chloro-2-ethoxybenzene, showing major peaks at m/z 128, 130, and 156.[3]

Reactivity and Applications

This compound can undergo various chemical reactions typical of aromatic ethers and aryl halides. The ethoxy group is relatively stable, but the aromatic ring can participate in electrophilic substitution reactions, although the chloro and ethoxy groups will influence the position of substitution. The chlorine atom can be displaced under certain nucleophilic aromatic substitution conditions.

While specific applications in drug development are not extensively documented, this compound can serve as a building block in organic synthesis for the preparation of more complex molecules with potential biological activity. Its structural motif is present in some compounds investigated for various therapeutic areas.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. Benzene, 1-chloro-2-ethoxy- [webbook.nist.gov]

- 2. Benzene, 1-chloro-2-ethoxy- [webbook.nist.gov]

- 3. 1-Chloro-2-ethoxybenzene | C8H9ClO | CID 69197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-chloro-2-ethoxy- (CAS 614-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-chloro-2-ethoxybenzene [stenutz.eu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

2-Chlorophenetole CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorophenetole, a significant chemical intermediate. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and applications, with a particular focus on its relevance in research and pharmaceutical development.

Chemical Identity and Formula

This compound, also known as 1-Chloro-2-ethoxybenzene, is an aromatic ether.[1] Its fundamental details are summarized below.

| Identifier | Value |

| CAS Number | 614-72-2[1] |

| Molecular Formula | C₈H₉ClO[1][2] |

| Molecular Weight | 156.61 g/mol [1] |

| Synonyms | 1-Chloro-2-ethoxybenzene, o-Chlorophenetole, o-Chlorophenyl ethyl ether, 2-Chlorophenol ethyl ether[3] |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] Its key physical and chemical properties are detailed in the table below, providing essential data for experimental design and handling.

| Property | Value | Source |

| Boiling Point | 210 °C | [5][6] |

| Density | 1.14 g/cm³ | [6] |

| Flash Point | 82 °C | |

| LogP | 3.21 | [5] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [5] |

| Refractive Index | 1.510 | [5] |

| Physical State | Liquid | [4] |

| Appearance | Colorless to light yellow | [4] |

Synthesis of this compound

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively available in the public domain, its formation as an intermediate is described in the synthesis of other compounds. One such example is the synthesis of 1,2-Diphenoxyethane, where this compound is formed in the first step.

Experimental Protocol: Synthesis of 1,2-Diphenoxyethane via this compound Intermediate

This two-step process utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base.[7]

Step 1: Formation of this compound

-

Reactants: Phenol and dichloroethane.

-

Catalyst: 1.6 equivalents of DBU.

-

Molar Ratio: 1:4.2 (phenol:dichloroethane).[7]

-

Procedure:

-

Combine phenol and dichloroethane in the specified molar ratio in a reaction vessel.

-

Add 1.6 equivalents of DBU to the mixture.

-

Heat the reaction mixture to 85°C.

-

Maintain the reaction at this temperature for 3 hours to form this compound.[7]

-

Step 2: Synthesis of 1,2-Diphenoxyethane

-

Reactant: Phenol is added to the this compound formed in Step 1.

-

Procedure:

-

After the initial 3-hour reaction, add a second portion of phenol to the reaction mixture.

-

Increase the reaction temperature to 130°C.

-

Allow the reaction to proceed for an additional 3 hours.[7]

-

Upon completion, the final product, 1,2-Diphenoxyethane, can be purified by ethanol recrystallization.[7]

-

This method reportedly achieves a high yield and purity of the final product.[7]

Applications in Research and Drug Development

This compound primarily serves as a valuable intermediate in organic synthesis.[8] Its application in the pharmaceutical industry is highlighted by its use in the synthesis of 1-thio-D-glucitol derivatives, which are being investigated for the treatment of diabetes.[9][10] Specifically, these derivatives have shown potential as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2).[10]

Beyond pharmaceuticals, this compound is also utilized as an analytical reagent in laboratory settings.[11]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as a combustible liquid.[5] One source indicates that it is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[4] However, another source provides risk statements (R36/37/38), suggesting it may be irritating to the eyes, respiratory system, and skin.

General Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Keep away from flames and hot surfaces.[5]

-

Store in a cool, dark, and well-ventilated place.[5]

In Case of Exposure:

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Wash the affected area thoroughly with water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek medical advice.[5]

It is crucial to consult the most current and detailed Safety Data Sheet from the supplier before handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. CAS RN 614-72-2 | Fisher Scientific [fishersci.com]

- 3. Benzene, 1-chloro-2-ethoxy- [webbook.nist.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc [chemsrc.com]

- 6. 614-72-2(this compound) | Kuujia.com [kuujia.com]

- 7. 1,2-Diphenoxyethane | 104-66-5 | Benchchem [benchchem.com]

- 8. This compound, CasNo.614-72-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. EP1845095A1 - 1-thio-d-glucitol derivatives - Google Patents [patents.google.com]

- 10. US7910619B2 - 1-thio-D-glucitol derivatives - Google Patents [patents.google.com]

- 11. amiscientific.com [amiscientific.com]

A Technical Guide to the Synthesis of 2-Chlorophenetole from 2-Chlorophenol

Abstract: This document provides a comprehensive technical overview of the chemical synthesis of 2-chlorophenetole from 2-chlorophenol. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for the preparation of ethers. This guide details the underlying reaction mechanism, provides a generalized experimental protocol, and explores process optimization through phase-transfer catalysis (PTC). Quantitative data from representative synthetic approaches are tabulated for comparative analysis. All methodologies and conceptual frameworks are supported by detailed diagrams to ensure clarity for research and development applications.

Introduction

This compound (1-chloro-2-ethoxybenzene) is a valuable organic intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a chlorinated aromatic ring and an ethoxy group, makes it a versatile building block for introducing the 2-chlorophenoxyethyl moiety into larger molecules. The most common and efficient method for its preparation is the Williamson ether synthesis, which involves the reaction of a deprotonated 2-chlorophenol with an ethylating agent. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This guide will elaborate on the theoretical and practical aspects of this transformation.

The Williamson Ether Synthesis: Mechanism

The synthesis of this compound from 2-chlorophenol is a classic example of the Williamson ether synthesis.[3][4] The reaction mechanism involves two fundamental steps:

-

Deprotonation: 2-Chlorophenol, being weakly acidic (pKa ≈ 8.56), is treated with a suitable base to form the sodium or potassium 2-chlorophenoxide salt.[5] This deprotonation step generates a potent nucleophile, the 2-chlorophenoxide anion.

-

Nucleophilic Substitution (SN2): The generated 2-chlorophenoxide anion attacks a primary ethyl halide (such as ethyl iodide or ethyl bromide) in a concerted SN2 reaction.[1] This backside attack displaces the halide leaving group, forming the C-O ether bond and yielding this compound.

Generalized Experimental Protocol

This section outlines a standard laboratory procedure for the synthesis of this compound. Reagent quantities and reaction conditions should be optimized based on the specific scale and desired purity.

Reagents and Equipment:

-

2-Chlorophenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)

-

Solvent (e.g., Acetone, DMF, or Ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer)

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with 2-chlorophenol and the chosen solvent (e.g., acetone).

-

Base Addition: Finely pulverized base (e.g., K₂CO₃) is added to the flask. For bases like NaOH, an aqueous solution may be used in conjunction with a phase-transfer catalyst.

-

Ethylation: The ethylating agent (e.g., ethyl iodide) is added to the stirred suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a specified duration (typically 1-6 hours), while monitoring the reaction progress by TLC or GC.

-

Work-up:

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water and transferred to a separatory funnel.

-

The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

-

Washing: The combined organic layers are washed sequentially with a dilute NaOH solution (to remove any unreacted phenol), water, and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Data Presentation: Reaction Conditions

The efficiency of the synthesis is highly dependent on the choice of base, solvent, and ethylating agent. The following table summarizes representative conditions for the synthesis of aryl ethers via the Williamson method.

| Base | Ethylating Agent | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Notes |

| K₂CO₃ | Ethyl Bromide | Acetone | None | 56 (reflux) | 4-6 | 85-95 | Standard conditions, good for laboratory scale. |

| NaOH | Ethyl Iodide | Ethanol | None | 78 (reflux) | 2-4 | 80-90 | Iodide is more reactive but more expensive. |

| NaH | Ethyl Bromide | DMF | None | 25-50 | 1-2 | >95 | Anhydrous conditions required; NaH is highly reactive. |

| NaOH (aq) | Ethyl Bromide | Toluene | TBAB | 80-90 | 3-5 | 90-98 | Phase-transfer catalysis enables use of inexpensive base. |

Note: The data presented are representative values based on typical Williamson ether synthesis procedures and may vary.

Optimization with Phase-Transfer Catalysis (PTC)

For industrial-scale or greener synthesis, phase-transfer catalysis (PTC) offers significant advantages.[6] This method facilitates the reaction between the water-soluble phenoxide salt and the organic-soluble ethyl halide.[7] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the aqueous phase into the organic phase where the reaction occurs.[8]

Advantages of PTC:

-

Eliminates the need for expensive and hazardous anhydrous solvents and strong bases (e.g., NaH).[9]

-

Allows the use of inexpensive and safer bases like aqueous NaOH or solid K₂CO₃.

-

Often results in faster reaction rates and higher yields.[6]

-

Simplifies the work-up procedure.

Safety Considerations

-

2-Chlorophenol: Toxic and corrosive. Causes burns upon contact. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

-

Ethyl Halides: Volatile, flammable, and potential alkylating agents. Avoid inhalation and skin contact.

-

Bases: Sodium hydroxide is highly corrosive. Sodium hydride is a flammable solid that reacts violently with water. Handle with extreme care.

-

Solvents: Organic solvents like acetone, DMF, and ethanol are flammable. Ensure all heating is performed using spark-proof equipment (e.g., heating mantles) and that no ignition sources are present.

Conclusion

The synthesis of this compound from 2-chlorophenol is most effectively achieved through the Williamson ether synthesis. This method is versatile, generally high-yielding, and can be adapted for various scales. While traditional methods in anhydrous polar aprotic solvents are effective, the use of phase-transfer catalysis presents a more efficient, economical, and environmentally benign alternative, making it highly suitable for both academic research and industrial applications. Careful selection of reagents and reaction conditions is paramount to optimizing yield and purity while ensuring operational safety.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. biomedres.us [biomedres.us]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. jk-sci.com [jk-sci.com]

- 10. 2-Chlorophenol for synthesis 95-57-8 [sigmaaldrich.com]

Spectroscopic Profile of 2-Chlorophenetole: A Technical Guide

Introduction

2-Chlorophenetole, also known as 1-chloro-2-ethoxybenzene, is an aromatic ether with the chemical formula C₈H₉ClO. As a substituted phenetole, its structural characterization is crucial for its application in various fields, including chemical synthesis and materials science. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development and related industries, offering a comprehensive resource for the identification and characterization of this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-chloro-2-ethoxybenzene |

| Synonyms | This compound, o-Chlorophenetole, 2-Chlorophenol ethyl ether, o-Chlorophenyl ethyl ether |

| CAS Number | 614-72-2 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Chemical Structure | See Figure 1 |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37 - 7.31 | m | 1H | Ar-H |

| 7.23 - 7.17 | m | 1H | Ar-H |

| 6.95 - 6.88 | m | 2H | Ar-H |

| 4.13 | q | 2H | -O-CH₂-CH₃ |

| 1.46 | t | 3H | -O-CH₂-CH₃ |

Note: The assignments of the aromatic protons (Ar-H) are approximate and may require 2D NMR techniques for definitive assignment.

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 154.1 | C-O (Aromatic) |

| 129.9 | C-Cl (Aromatic) |

| 128.0 | Ar-C |

| 122.3 | Ar-C |

| 121.7 | Ar-C |

| 113.8 | Ar-C |

| 64.5 | -O-CH₂-CH₃ |

| 14.8 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound was obtained as a neat liquid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3020 | m | C-H stretch (aromatic) |

| 2980-2860 | s | C-H stretch (aliphatic) |

| 1590, 1480 | s | C=C stretch (aromatic) |

| 1240 | s | C-O-C stretch (asymmetric) |

| 1040 | s | C-O-C stretch (symmetric) |

| 750 | s | C-Cl stretch |

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data presented is for electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 156 | 100 | [M]⁺ (Molecular ion) |

| 158 | 33 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 128 | 85 | [M - C₂H₄]⁺ |

| 93 | 40 | [M - C₂H₄ - Cl]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above. The specific parameters for the data presented may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is used.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

-

Spectral Width: A spectral width of approximately 10-15 ppm is used.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer is used.

Data Acquisition:

-

Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

-

Mass Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the expected molecular ion (e.g., m/z 50-200).

-

Source Temperature: The ion source is maintained at a temperature of approximately 200-250 °C.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate key concepts related to the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chlorophenetole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenetole, systematically known as 1-chloro-2-ethoxybenzene, is an aromatic ether with the chemical formula C₈H₉ClO. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1][2][3] |

| CAS Number | 614-72-2 | [1] |

| Boiling Point | 208-210 °C (at 760 mmHg) | [1][3] |

| 82 °C (at 10 mmHg) | [1] | |

| Density | 1.134 - 1.14 g/cm³ | [1][3] |

| Refractive Index | 1.5290 - 1.5320 | [1] |

| LogP | 2.73870 | [1] |

| Polar Surface Area (PSA) | 9.23 Ų | [1] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 1-chloro-2-ethoxybenzene | [1] |

| Synonyms | This compound, o-Chlorophenetole, o-Chlorophenyl ethyl ether, 2-Chlorophenol ethyl ether | [1] |

| InChI | 1S/C8H9ClO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | [1] |

| InChIKey | IRYSAAMKXPLGAM-UHFFFAOYSA-N | [1] |

| SMILES | CCOC1=CC=CC=C1Cl | [1] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for the preparation of ethers. In the case of this compound, this involves the reaction of 2-chlorophenol with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base.

Reaction:

Detailed Protocol:

A detailed experimental protocol for the synthesis of this compound can be adapted from the general procedure for Williamson ether synthesis.

Materials:

-

2-Chlorophenol

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

-

Ethyl bromide (EtBr) or diethyl sulfate ((Et)₂SO₄)

-

Acetone or N,N-dimethylformamide (DMF) as solvent

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol in a suitable solvent (e.g., acetone or DMF).

-

Add a slight molar excess of a base, such as anhydrous potassium carbonate or sodium hydroxide, to the solution.

-

Heat the mixture to reflux with vigorous stirring to form the sodium or potassium 2-chlorophenoxide salt.

-

Slowly add a slight molar excess of the ethylating agent (e.g., ethyl bromide) to the refluxing mixture.

-

Continue to reflux the reaction mixture for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude product can be purified by distillation under reduced pressure. The fraction boiling at approximately 82 °C at 10 mmHg corresponds to this compound.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum of 1-chloro-2-ethoxybenzene provides characteristic signals for the aromatic and ethyl protons.

-

Experimental Conditions: A typical 1H NMR spectrum can be recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

-

-

13C NMR: The carbon-13 NMR spectrum will show distinct peaks for the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

-

The IR spectrum of 1-chloro-2-ethoxybenzene will exhibit characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and the aromatic ring.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

-

Experimental Conditions: An electron ionization (EI) mass spectrum can be obtained using a standard mass spectrometer. The molecular ion peak ([M]⁺) would be expected at m/z 156, with a characteristic isotopic peak at m/z 158 due to the presence of the 37Cl isotope.[1]

-

Chemical Reactivity

The chemical reactivity of this compound is influenced by the presence of the ethoxy group, the chlorine atom, and the aromatic ring.

-

Ether Linkage: The C-O-C bond is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI).

-

Aromatic Ring: The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these two substituents will govern the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

-

C-Cl Bond: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

Visualizations

Logical Relationship of Identifiers

Experimental Workflow for Synthesis and Purification

References

- 1. 614-72-2(this compound) | Kuujia.com [kuujia.com]

- 2. Benzene, 1-chloro-2-ethoxy- (CAS 614-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-chloro-2-ethoxybenzene [stenutz.eu]

- 4. 1-(2-CHLOROETHOXY)-2-ETHOXYBENZENE (56842-04-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Potential Research Applications of 2-Chlorophenetole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenetole, also known as 1-chloro-2-ethoxybenzene, is an aromatic ether that holds significant potential as a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its chemical structure, featuring a chlorinated phenyl ring and an ethoxy group, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, chemical properties, and, most importantly, the potential research applications of this compound. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in a research and drug development context.

Introduction

The phenetole scaffold and its derivatives are of considerable interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The introduction of a chlorine atom onto the phenyl ring, as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen atoms are known to modulate lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound an attractive starting material for the synthesis of novel compounds with potential applications in areas such as oncology and infectious diseases.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | --INVALID-LINK-- |

| Molecular Weight | 156.61 g/mol | --INVALID-LINK-- |

| CAS Number | 614-72-2 | --INVALID-LINK-- |

| Boiling Point | 208 °C | [1] |

| Appearance | Liquid | |

| Synonyms | 1-Chloro-2-ethoxybenzene, o-Chlorophenetole, 2-Chlorophenol ethyl ether | --INVALID-LINK-- |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 2H | Ar-H |

| 6.95 - 6.80 | m | 2H | Ar-H |

| 4.08 | q | 2H | -O-CH₂-CH₃ |

| 1.42 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| 154.5 | C-O |

| 130.0 | Ar-C |

| 127.8 | Ar-C |

| 122.5 | Ar-C-Cl |

| 121.5 | Ar-C |

| 113.5 | Ar-C |

| 64.2 | -O-CH₂-CH₃ |

| 14.8 | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular ion) |

| 128 | [M - C₂H₄]⁺ |

| 107 | [M - C₂H₄ - Cl]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3050-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1590, 1480 | Aromatic C=C stretch |

| 1240 | Aryl-O-C stretch |

| 750 | C-Cl stretch |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chlorophenol is deprotonated by a strong base to form the corresponding phenoxide, which then reacts with an ethyl halide.

General Reaction Scheme

Caption: General scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Williamson ether synthesis of this compound.

Materials:

-

2-Chlorophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (EtI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, add 2-chlorophenol (1.0 eq).

-

Dissolve the 2-chlorophenol in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Potential Research Applications: A Case Study in Benzoxazole Synthesis

While direct biological studies on this compound are limited, its true potential lies in its utility as a synthetic intermediate. A promising application is in the synthesis of substituted benzoxazoles, a class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]

The synthesis of benzoxazoles often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. This compound can be functionalized to introduce an amino group ortho to the ethoxy group, thereby creating a key precursor for benzoxazole synthesis.

Synthetic Workflow for Benzoxazole Derivatives

The following workflow outlines a potential synthetic route from this compound to a 7-chloro-substituted benzoxazole derivative.

Caption: Synthetic workflow from this compound to a benzoxazole.

Potential Signaling Pathways Targeted by Benzoxazole Derivatives

Benzoxazole-containing compounds have been reported to inhibit various signaling pathways implicated in cancer and other diseases. The specific substitution pattern on the benzoxazole core, which can be readily varied using the synthetic route described above, allows for the fine-tuning of activity against specific targets.

Caption: Potential kinase signaling pathways inhibited by benzoxazoles.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its potential as a precursor for biologically active heterocycles, such as benzoxazoles, makes it a compound of significant interest to researchers in drug discovery and medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for its application in the synthesis of novel compounds with potential therapeutic applications. Further exploration of the synthetic utility of this compound is warranted to fully realize its potential in the development of new chemical entities for the treatment of a range of diseases.

References

An In-depth Technical Guide to 2-Chlorophenetole and its Relationship to 2-Chloroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorophenetole and its closely related analogue, 2-Chloroanisole. Both compounds are derivatives of 2-chlorophenol and are of interest in various fields of chemical research and development. This document details their chemical properties, synthesis protocols, and potential applications, with a focus on providing a comparative analysis. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental methodologies and visual diagrams of synthetic pathways are included to facilitate understanding and replication.

Introduction

This compound and 2-Chloroanisole are aromatic ether compounds characterized by a chlorine atom at the ortho position of the benzene ring relative to an ethoxy and a methoxy group, respectively. Their structural similarity suggests related chemical and physical properties, yet the difference in the alkyl chain of the ether linkage can influence their reactivity, biological activity, and physical characteristics. Understanding these nuances is crucial for their application in organic synthesis, materials science, and pharmaceutical development. This guide aims to consolidate the available information on these two compounds, highlighting their relationship and providing a foundational resource for researchers.

Chemical and Physical Properties

A comparative summary of the known and estimated physical and chemical properties of this compound, 2-Chloroanisole, and their common precursor, 2-chlorophenol, is presented in Table 1. While experimental data for this compound is not widely available, its properties can be reasonably estimated based on the established data for 2-Chloroanisole and the incremental effect of an additional methylene group in the ethyl chain.

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Chloroanisole | 2-Chlorophenol |

| Molecular Formula | C₈H₉ClO | C₇H₇ClO | C₆H₅ClO |

| Molecular Weight ( g/mol ) | 156.61 | 142.58 | 128.56[1][2] |

| Appearance | Colorless to light yellow liquid (Predicted) | Clear light yellow liquid | Colorless to amber liquid[1][2][3] |

| Boiling Point (°C) | ~205-210 (Estimated) | 195-196[2] | 173.4-176[2][3] |

| Melting Point (°C) | Not available | -27 | 8[2] |

| Density (g/mL at 25°C) | ~1.10 (Estimated) | 1.123 | 1.241-1.265[1][2][3] |

| Refractive Index (n20/D) | Not available | 1.545 | 1.558 |

| Solubility | Insoluble in water; Soluble in organic solvents (Predicted) | Insoluble in water; Soluble in organic solvents | Slightly soluble in water; Soluble in ethanol, ether[3] |

| CAS Number | Not readily available | 766-51-8 | 95-57-8[1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of both this compound and 2-Chloroanisole is the Williamson ether synthesis, starting from 2-chlorophenol. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Synthesis of 2-Chlorophenol (Precursor)

2-Chlorophenol can be synthesized via the direct chlorination of phenol.

Experimental Protocol: Chlorination of Phenol [4]

-

Dissolve phenol (0.5 mol) in 150-300 mL of carbon tetrachloride.

-

With stirring, add tert-butyl hypochlorite (0.5 mol) dropwise. The temperature is allowed to rise to the boiling point of the solvent.

-

After the addition is complete, the mixture is boiled under reflux for an additional 2 hours.

-

The carbon tetrachloride and tert-butyl alcohol are removed by distillation.

-

The residue is fractionated to yield 2-chlorophenol (boiling point ~175 °C).

Synthesis of 2-Chloroanisole

Experimental Protocol: Williamson Ether Synthesis of 2-Chloroanisole

This protocol is based on the methylation of 2-chlorophenol.

-

In a suitable reaction vessel, dissolve 2-chlorophenol in an appropriate solvent such as ethanol or acetone.

-

Add a slight molar excess of a strong base, such as sodium hydroxide or potassium carbonate, to the solution to form the sodium or potassium 2-chlorophenoxide salt.

-

To the resulting solution, add a methylating agent, such as dimethyl sulfate or methyl iodide, in a slight molar excess.

-

The reaction mixture is then heated under reflux for several hours to ensure the completion of the reaction.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether.

-

The organic layer is washed with a dilute base solution to remove any unreacted 2-chlorophenol, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude 2-Chloroanisole is then purified by vacuum distillation.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by a similar Williamson ether synthesis, substituting the methylating agent with an ethylating agent.

Proposed Experimental Protocol: Williamson Ether Synthesis of this compound

-

Follow steps 1 and 2 as in the synthesis of 2-Chloroanisole to generate the 2-chlorophenoxide salt.

-

Instead of a methylating agent, add an ethylating agent such as diethyl sulfate or ethyl iodide in a slight molar excess.

-

The subsequent steps of reflux, workup, and purification would be analogous to those for 2-Chloroanisole, with adjustments to the distillation conditions to account for the higher boiling point of this compound.

Visualization of Synthetic Pathways

The logical flow of the synthesis is depicted in the following diagrams.

Phenol [label="Phenol"]; Chlorination [label="Chlorination\n(e.g., t-BuOCl, CCl4)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Two_Chlorophenol [label="2-Chlorophenol"]; Williamson_Anisole [label="Williamson Ether Synthesis\n(NaOH, (CH3)2SO4)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Two_Chloroanisole [label="2-Chloroanisole"]; Williamson_Phenetole [label="Williamson Ether Synthesis\n(NaOH, (C2H5)2SO4)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Two_Chlorophenetole [label="this compound"];

Phenol -> Chlorination -> Two_Chlorophenol; Two_Chlorophenol -> Williamson_Anisole -> Two_Chloroanisole; Two_Chlorophenol -> Williamson_Phenetole -> Two_Chlorophenetole; }

Caption: Synthetic pathways to 2-Chloroanisole and this compound from phenol.Spectral Data

Table 2: Spectral Data

| Data Type | This compound (Predicted) | 2-Chloroanisole | 2-Chlorophenol |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (4H, m), -OCH₂- (2H, q), -CH₃ (3H, t) | Aromatic protons (4H, m), -OCH₃ (3H, s) | Aromatic protons (4H, m), -OH (1H, s)[5] |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons, -OCH₂-, -CH₃ | Aromatic carbons, -OCH₃ | Aromatic carbons |

| IR (cm⁻¹) | C-O-C stretch (~1250), C-Cl stretch (~750), aromatic C-H stretch (~3050) | C-O-C stretch (~1250), C-Cl stretch (~750), aromatic C-H stretch (~3050) | O-H stretch (~3500), C-O stretch (~1230), C-Cl stretch (~750) |

| Mass Spectrum (m/z) | Molecular ion peak at ~156/158 (due to ³⁵Cl/³⁷Cl isotopes) | Molecular ion peak at 142/144 (due to ³⁵Cl/³⁷Cl isotopes) | Molecular ion peak at 128/130 (due to ³⁵Cl/³⁷Cl isotopes)[1] |

Relationship and Comparative Analysis

The primary relationship between this compound and 2-Chloroanisole lies in their shared synthetic precursor, 2-chlorophenol, and their analogous structures. The key difference is the alkyl group of the ether, which is expected to impart subtle but significant differences in their properties and reactivity.

-

Reactivity: The ethyl group in this compound is slightly more electron-donating than the methyl group in 2-Chloroanisole, which could marginally increase the electron density of the aromatic ring, potentially affecting its susceptibility to electrophilic aromatic substitution. However, steric hindrance from the larger ethyl group might counteract this electronic effect.

-

Physical Properties: As indicated in Table 1, the larger molecular weight of this compound is expected to result in a higher boiling point and potentially a slightly lower density compared to 2-Chloroanisole.

-

Biological Activity: The lipophilicity of this compound is likely to be higher than that of 2-Chloroanisole due to the longer alkyl chain. This could influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and interaction with biological targets. The toxicity of chlorophenols and their derivatives is a known concern, and while specific data for this compound is lacking, it should be handled with appropriate caution, similar to other chlorinated phenols.[6]

Two_Chlorophenol [label="2-Chlorophenol\n(Precursor)"]; Methylation [label="Methylation\n(Williamson Ether Synthesis)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ethylation [label="Ethylation\n(Williamson Ether Synthesis)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Two_Chloroanisole [label="2-Chloroanisole\n(-OCH3 group)"]; Two_Chlorophenetole [label="this compound\n(-OCH2CH3 group)"]; Comparison [label="Comparative Analysis\n(Reactivity, Physical Properties, Biological Activity)", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Two_Chlorophenol -> Methylation -> Two_Chloroanisole; Two_Chlorophenol -> Ethylation -> Two_Chlorophenetole; Two_Chloroanisole -> Comparison; Two_Chlorophenetole -> Comparison; }

Caption: Relationship between this compound and 2-Chloroanisole.Applications

While specific, large-scale industrial applications for this compound are not well-documented, its structural motifs suggest potential uses as:

-

An intermediate in organic synthesis: For the preparation of more complex molecules in the pharmaceutical, agrochemical, and specialty chemical industries.

-

A building block for novel materials: Its aromatic and chloro-substituted structure could be utilized in the synthesis of polymers or other materials with specific properties.

2-Chloroanisole, being more readily available, has found some use as an intermediate in chemical synthesis. Both compounds, as derivatives of 2-chlorophenol, are part of a class of chemicals that have been investigated for their biological activities, though their direct use in drug development is not established. 2-chlorophenol itself is used as a disinfectant and in the synthesis of dyes and pesticides.[3][7][8]

Conclusion

This compound and 2-Chloroanisole are closely related aromatic ethers with 2-chlorophenol as their common synthetic starting point. While 2-Chloroanisole is a well-characterized compound, specific experimental data for this compound is limited. However, based on established chemical principles and the known properties of its analogue, its synthesis and properties can be reliably predicted. This guide provides a foundational understanding of these two compounds, highlighting their synthesis, properties, and the logical relationship between them. Further research into the specific properties and potential applications of this compound is warranted to fully explore its utility in various scientific and industrial domains.

References

- 1. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorophenol - Wikipedia [en.wikipedia.org]

- 3. 2-Chlorophenol | 95-57-8 [chemicalbook.com]

- 4. 2-Chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chlorophenol(95-57-8) 1H NMR spectrum [chemicalbook.com]

- 6. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fact sheet: 2-chlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

The Synthesis and Exploration of Novel 2-Chlorophenetole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenetole, a halogenated aromatic ether, presents a versatile scaffold for the development of novel therapeutic agents. Its unique electronic properties, conferred by the chlorine and ethoxy substituents on the benzene ring, make it an attractive starting point for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry. The strategic modification of the this compound core can lead to the discovery of compounds with tailored pharmacological profiles, targeting a range of biological pathways. This technical guide provides an in-depth overview of the synthesis of this compound, the exploration of its novel derivatives, and the evaluation of their potential biological activities, offering a valuable resource for researchers in the field of drug discovery and development. While direct research on a wide array of novel this compound derivatives is emerging, this guide will also draw upon analogous chloro- and ethoxy-substituted compounds to illustrate the potential for derivatization and bioactivity.

Synthesis of the Core Scaffold: this compound

The foundational step in the exploration of novel derivatives is the efficient synthesis of the this compound core. The most common and effective method for this transformation is the Williamson ether synthesis, a robust and well-established reaction in organic chemistry.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-chlorophenol and an ethylating agent.

Materials:

-

2-Chlorophenol

-

Ethyl iodide (or other suitable ethylating agent like diethyl sulfate)

-

Sodium hydroxide (or a stronger base like sodium hydride for anhydrous conditions)

-

Anhydrous solvent (e.g., acetone, acetonitrile, or dimethylformamide - DMF)

-

Distilled water

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

-

Deprotonation of 2-Chlorophenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol in the chosen anhydrous solvent.

-

Add an equimolar amount of a suitable base (e.g., sodium hydroxide) to the solution. The base deprotonates the hydroxyl group of the 2-chlorophenol to form the more nucleophilic sodium 2-chlorophenoxide.

-

Nucleophilic Substitution: To the resulting solution, add a slight excess of the ethylating agent (e.g., ethyl iodide) dropwise.

-

Reaction under Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (sodium iodide) has formed, it can be removed by filtration. The filtrate is then typically washed with water to remove any remaining base and salts. The organic layer is separated, and the aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize the recovery of the product.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Preliminary Biological Activity Screening of 2-Chlorophenetole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenetole, also known as 2-chloroethoxybenzene, is an organic compound with the chemical formula C8H9ClO. While its primary applications have been in chemical synthesis, its structural similarity to various biologically active molecules, including phenoxy herbicides and other chlorinated aromatic compounds, suggests a potential for biological activity. A thorough understanding of its toxicological and potential therapeutic properties is crucial for safe handling and exploration of its pharmacological potential. This technical guide outlines a proposed preliminary biological activity screening for this compound, drawing parallels from the known biological effects of 2-chlorophenol and providing standardized experimental frameworks.

Predicted Biological Activities and Rationale

Based on its chemical structure, this compound may exhibit a range of biological activities. The presence of a chlorinated phenyl group is a common feature in many bioactive compounds. The ethoxy group may influence its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential areas for investigation include:

-

Antimicrobial Activity: Many phenolic and chlorinated phenolic compounds exhibit antimicrobial properties.

-

Herbicidal Activity: The phenoxy group is a key component of certain classes of herbicides.

-

Insecticidal Activity: Chlorinated organic compounds have a long history of use as insecticides.

-

Cytotoxicity: The potential for toxicity against various cell lines is a critical aspect of preliminary screening.

Biological Activity of Structurally Related Compound: 2-Chlorophenol

2-Chlorophenol is a potential metabolic precursor to this compound and shares the chlorinated phenyl moiety. While the biological activities of 2-chlorophenol cannot be directly extrapolated to this compound, they provide a valuable starting point for hypothesis generation. 2-Chlorophenol is known to be toxic and is used as a disinfectant and as an intermediate in the synthesis of other chemicals, including pesticides.[1][2][3]

Summary of Quantitative Data for 2-Chlorophenol

| Biological Activity | Test Organism/System | Endpoint | Value | Reference(s) |

| Acute Toxicity | Freshwater aquatic life | Lowest observed effect concentration (LOEC) | 4,380 µg/L | [4] |

| Flavor Impairment | Fish | Lowest observed effect concentration (LOEC) | 2,000 µg/L | [4] |

| Genotoxicity | Allium cepa root cells | EC50 (root growth inhibition) | ~25 mg/L | [5] |

| Inhibition of Nitrification | Municipal wastewater biofilms | Time to inhibition | 6-18 min | [6] |

Proposed Experimental Protocols for this compound Screening

The following are detailed methodologies for key experiments to be conducted in a preliminary biological activity screening of this compound.

General Experimental Workflow

The overall workflow for screening a novel compound like this compound would involve a tiered approach, starting with broad toxicity and antimicrobial assays, followed by more specific mechanism-of-action studies if initial hits are observed.

General workflow for preliminary biological activity screening.

Cytotoxicity Assay: MTT Protocol

-

Cell Culture: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Protocol

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

-

Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate with broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Signaling Pathway: Induction of Apoptosis

Should this compound demonstrate cytotoxic activity, one potential mechanism could be the induction of apoptosis. A simplified, hypothetical signaling pathway is illustrated below.

Hypothetical apoptotic pathway induced by this compound.

Conclusion

While there is a notable absence of direct experimental data on the biological activity of this compound, its chemical structure suggests several avenues for investigation, including antimicrobial, herbicidal, insecticidal, and cytotoxic effects. The provided experimental protocols offer a standardized approach for a comprehensive preliminary screening. The biological activities of the related compound, 2-chlorophenol, serve as a valuable, albeit indirect, reference for formulating initial hypotheses. Further research is imperative to elucidate the precise biological profile of this compound, which will be essential for both safety assessment and the potential discovery of novel applications.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. 2-Chlorophenol - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. epa.gov [epa.gov]

- 5. Evaluation of toxicity and genotoxicity of 2-chlorophenol on bacteria, fish and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of microelectrodes to investigate the effects of 2-chlorophenol on microbial activities in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Ethyl Ether Group in 2-Chlorophenetole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenetole, an aromatic ether, is a valuable intermediate in the synthesis of various organic compounds. Its chemical behavior is dictated by the interplay of its three key structural features: the benzene ring, the ortho-substituted chlorine atom, and the ethyl ether group. This technical guide provides a detailed examination of the reactivity of the ethyl ether functional group within this molecule. We will explore the primary reaction pathways, governing mechanisms, and the electronic and steric factors that influence its transformation. This document includes representative experimental protocols and quantitative data to serve as a practical resource for laboratory applications.

Introduction to this compound

This compound (1-chloro-2-ethoxybenzene) is an aryl alkyl ether. Structurally, it consists of a benzene ring substituted with a chlorine atom and an ethoxy group (-OCH₂CH₃) at the ortho positions. While the aromatic ring typically undergoes electrophilic substitution reactions, the ether linkage possesses its own distinct reactivity, which is the focus of this guide. The stability of the ether C-O bond makes it relatively inert to many reagents, a property that often makes ethers useful as solvents.[1][2] However, under specific and often harsh conditions, this bond can be cleaved.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 2-Chlorophenetole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-chlorophenetole via the Williamson ether synthesis. The procedure involves the reaction of 2-chlorophenol with an ethylating agent in the presence of a base. This method is a staple in organic synthesis for the preparation of aryl ethers, which are common structural motifs in pharmaceuticals and other bioactive molecules. This protocol includes information on reagents, equipment, step-by-step experimental procedures, purification techniques, and expected outcomes.

Introduction

The Williamson ether synthesis is a versatile and long-standing method for the preparation of symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether linkage.[1] In the synthesis of this compound, the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide) is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide. The general reaction is depicted below:

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

An alternative, environmentally friendlier approach involves the use of diethyl carbonate as the ethylating agent, which has been shown to give high yields for the synthesis of various aryl ethyl ethers.[2][3] This protocol will focus on the traditional approach using an ethyl halide due to its common use and accessibility of reagents.

Data Presentation

Table 1: Physical Properties of Key Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 174-176 | 7 | 1.262 - 1.265 |

| Ethyl Iodide | C₂H₅I | 155.97 | 72.4 | -111.1 | 1.94 - 1.95 |

| Ethyl Bromide | C₂H₅Br | 108.97 | 38.4 | -119 | 1.46 |

| Sodium Hydroxide | NaOH | 40.00 | 1388 | 318 | 2.13 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | -116.3 | 0.713 |

| This compound | C₈H₉ClO | 156.61 | ~210 (estimated) | N/A | N/A |

Table 2: Proposed Reaction Parameters

| Parameter | Value |

| Stoichiometry (2-Chlorophenol:Base:Ethyl Halide) | 1 : 1.1 : 1.2 |

| Solvent | Acetone or N,N-Dimethylformamide (DMF) |

| Reaction Temperature | Reflux (Acetone: ~56°C, DMF: can be heated to higher temperatures) |

| Reaction Time | 4-24 hours |

| Expected Yield | 80-95% (based on similar Williamson ether syntheses) |

Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

-

2-Chlorophenol

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethyl iodide or Ethyl bromide

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for purification)

Procedure:

-

Preparation of the Phenoxide:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent (e.g., anhydrous acetone or DMF).

-

Add a base (e.g., sodium hydroxide, 1.1 eq, finely ground, or potassium carbonate, 1.5 eq) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the sodium 2-chlorophenoxide salt.

-

-

Addition of the Ethylating Agent:

-

To the stirred suspension of the phenoxide, add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

If using a high-boiling solvent like DMF, it may be necessary to first remove it under reduced pressure. If acetone was used, it can be removed by rotary evaporation.

-

To the residue, add water and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted phenol) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to yield pure this compound. The purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism for this compound synthesis.

References

Step-by-Step Synthesis of 2-Chlorophenetole for Organic Chemistry Labs

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chlorophenetole, a valuable intermediate in organic synthesis. The described method is based on the Williamson ether synthesis, a robust and widely used reaction for the preparation of ethers. This protocol is intended for use in organic chemistry laboratories by trained professionals.

Introduction

This compound, also known as 1-chloro-2-ethoxybenzene, is an aromatic ether that finds applications in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The Williamson ether synthesis is a straightforward and efficient method for its preparation, involving the reaction of a phenoxide with an alkyl halide. In this protocol, 2-chlorophenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent, typically an ethyl halide, to yield the desired this compound.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2-chlorophenol is depicted below:

Scheme 1: Williamson ether synthesis of this compound from 2-chlorophenol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 174-176[1] | 1.262[2] |